2-Chloro-3-methylpyridine
Overview
Description
2-Chloro-3-methylpyridine is a compound that belongs to the class of organic compounds known as chloropyridines. It is characterized by the presence of a chlorine atom and a methyl group attached to a pyridine ring, a heterocyclic aromatic compound with a nitrogen atom. Although the provided papers do not directly discuss 2-Chloro-3-methylpyridine, they do provide insights into similar chloro- and methyl-substituted pyridines, which can help infer some of the properties and reactivities of 2-Chloro-3-methylpyridine.
Synthesis Analysis
The synthesis of related compounds, such as 2-chloro-3-amino-4-methylpyridine, has been reported to be accomplished through a multi-step process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, yielding a key intermediate for pharmaceutical applications . Another synthesis approach for chloro-methylpyridine derivatives involves Vilsmeier–Haack chlorination, as demonstrated in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .
Molecular Structure Analysis
The molecular and crystal structures of chloro-methylpyridine derivatives have been extensively studied using X-ray diffraction and quantum chemical calculations. For instance, the crystal structure of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined, revealing a layered arrangement stabilized by hydrogen bonds . Similarly, the structure of an adduct of 3-methylpyridine has been characterized by one of the shortest N···H···O hydrogen bridges .
Chemical Reactions Analysis
The reactivity of chloro-methylpyridine derivatives has been explored in various studies. For example, the photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives has been investigated, showing that triplet sensitized excitation is efficient for inducing this isomerization . Additionally, the reactivity of compounds like 2-chloro-4-nitropyridine has been studied through molecular electrostatic potential maps to predict reactive sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-methylpyridine derivatives are influenced by their molecular structure. Vibrational spectroscopic analysis provides insights into the conformation and electronic structure of these compounds . Theoretical calculations, such as density functional theory, have been used to predict properties like NMR chemical shifts, atomic charges, and molecular electrostatic potentials . The optical properties of these compounds have also been investigated, with absorption and fluorescence spectra providing information on their behavior in different solvents .
Scientific Research Applications
2-Chloro-5-trichloromethylpyridine, a derivative of 3-methylpyridine, plays a crucial role as an intermediate in producing various medicines and pesticides. Techniques like extraction, distillation, and column chromatography are utilized for its purification, achieving over 99% purity (Su Li, 2005).
2-Chloro-5-methylpyridine, synthesized from 3-methylpyridine-N-oxide, is essential in creating nicotine insecticides like imidacloprid and acetamiprid. Innovations in production methods, such as the circular microreaction method, have enhanced safety and efficiency, yielding about 90% product yield (Fu-Ning Sang, Jinpei Huang, Jianhong Xu, 2020).
The synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement involves a series of reactions, including Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffman reaction, with a yield of 57.3% (mol) (L. Fan, 2008).
2-Chloro-5-methylpyridine-3-olefin derivatives exhibit antimicrobial activity, synthesized from 2-chloro-5-methylnicotinaldehyde. Their photochemical E (trans)→Z (cis) isomerization was studied, showing high antimicrobial potential (B. Gangadasu et al., 2009).
In thermal and structural studies, chloro complexes of 2-amino-3-methylpyridine with cobalt(II) and copper(II) exhibit tetrahedral structures. The thermal decomposition of these compounds indicates different pathways for cobalt and copper complexes (B. Carson et al., 1995).
Vibrational, conformational, and electronic structure analyses of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine provide insights into their atomic charges, molecular electrostatic potentials, and electron density distribution, useful for understanding their reactivity and chemical properties (V. Arjunan et al., 2012).
Safety And Hazards
2-Chloro-3-methylpyridine is classified as a combustible liquid and may cause skin and eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
2-chloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVUCIFREKHYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171461 | |
Record name | 2-Chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylpyridine | |
CAS RN |
18368-76-8 | |
Record name | 2-Chloro-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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